3-(Chloromethyl)oxolane-3-carbaldehyde
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Overview
Description
3-(Chloromethyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C(_6)H(_9)ClO(_2) It features a five-membered oxolane ring substituted with a chloromethyl group and an aldehyde group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
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Chloromethylation of Oxolane-3-carbaldehyde
Starting Material: Oxolane-3-carbaldehyde
Reagents: Chloromethylating agents such as chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid.
Conditions: Typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
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Industrial Production Methods
Batch Process: Involves the stepwise addition of reagents to a reaction vessel, allowing for controlled reaction conditions and high purity of the final product.
Continuous Flow Process: Utilizes a continuous stream of reactants through a reactor, offering advantages in scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Products: Conversion of the aldehyde group to a carboxylic acid.
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Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Products: Reduction of the aldehyde group to a primary alcohol.
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Substitution
Reagents: Nucleophiles like sodium azide (NaN(_3)) or thiols.
Products: Substitution of the chloromethyl group with the nucleophile, forming azides or thioethers.
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology
Bioconjugation: The aldehyde group can form Schiff bases with amines, making it useful in labeling and conjugation techniques.
Medicine
Pharmaceutical Intermediates: Potential precursor in the synthesis of pharmacologically active compounds.
Industry
Polymer Chemistry: Utilized in the modification of polymers to introduce functional groups that can enhance material properties.
Mechanism of Action
The reactivity of 3-(Chloromethyl)oxolane-3-carbaldehyde is primarily due to the presence of the electrophilic aldehyde and chloromethyl groups. These groups can undergo nucleophilic attack, leading to various chemical transformations. The aldehyde group can form imines or Schiff bases with amines, while the chloromethyl group can participate in substitution reactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
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3-(Bromomethyl)oxolane-3-carbaldehyde
- Similar structure but with a bromomethyl group instead of a chloromethyl group.
Comparison: Bromomethyl group is more reactive due to the larger atomic radius and lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
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3-(Hydroxymethyl)oxolane-3-carbaldehyde
- Contains a hydroxymethyl group instead of a chloromethyl group.
Comparison: Hydroxymethyl group is less reactive in nucleophilic substitution reactions but can participate in hydrogen bonding, affecting its physical properties.
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3-(Methoxymethyl)oxolane-3-carbaldehyde
- Features a methoxymethyl group.
Comparison: Methoxymethyl group is less reactive than the chloromethyl group but can act as a protecting group in organic synthesis.
Conclusion
3-(Chloromethyl)oxolane-3-carbaldehyde is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its reactivity, due to the presence of both aldehyde and chloromethyl groups, makes it a valuable intermediate in various chemical transformations. Understanding its preparation, reactions, and applications can aid in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C6H9ClO2 |
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Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-(chloromethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C6H9ClO2/c7-3-6(4-8)1-2-9-5-6/h4H,1-3,5H2 |
InChI Key |
VRTPSKUOOKSAFK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CCl)C=O |
Origin of Product |
United States |
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